Key Differentiator: Predicted Boiling Point and Density of Furo[3,2-b]pyridine-6-carbaldehyde
The predicted physicochemical properties of Furo[3,2-b]pyridine-6-carbaldehyde provide a baseline for its handling and purification. While no experimental melting point is reported, its predicted boiling point is 267.3±20.0 °C at 760 mmHg, and its predicted density is 1.323 g/cm³ . These values differ from those of its 2,3-dihydro analog, which has a lower density of 1.2±0.1 g/cm³ and a boiling point of 273.8±40.0 °C [1]. This data suggests that the fully aromatic 6-carbaldehyde may have distinct volatility and handling properties compared to its partially saturated counterpart.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Boiling Point: 267.3±20.0 °C at 760 mmHg; Density: 1.323 g/cm³ |
| Comparator Or Baseline | Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro-: Boiling Point: 273.8±40.0 °C at 760 mmHg; Density: 1.2±0.1 g/cm³ [1] |
| Quantified Difference | Difference in Boiling Point: ~6.5 °C; Difference in Density: ~0.123 g/cm³ |
| Conditions | Predicted values from chemical databases; experimental data not provided. |
Why This Matters
For procurement and process development, different boiling points and densities directly impact purification methods (e.g., distillation) and solvent selection.
- [1] Kuujia.com. (n.d.). Furo[3,2-b]pyridine-6-carboxaldehyde,2,3-dihydro- | Chemical and Physical Properties. View Source
